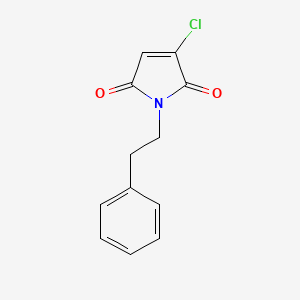

Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-

Description

Contextualization within N-Substituted Maleimide (B117702) Derivatives

N-substituted maleimides are a class of organic compounds characterized by a five-membered pyrrole-2,5-dione ring where the nitrogen atom is attached to an alkyl or aryl substituent. wikipedia.org The parent compound, maleimide, is an unsaturated imide derived from maleic acid. wikipedia.org The synthesis of N-substituted maleimides typically involves the reaction of maleic anhydride (B1165640) with a primary amine, followed by a dehydration-cyclization step. tandfonline.comucl.ac.beresearchgate.net

Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- fits within this class as it features a 2-phenylethyl group attached to the nitrogen atom of the maleimide ring. The nature of the N-substituent can significantly modulate the physical and chemical properties of the maleimide derivative, including its solubility, stability, and reactivity. mdpi.com Maleimide derivatives are extensively used as precursors and intermediates in the synthesis of more complex molecules due to the reactivity of their carbon-carbon double bond. tandfonline.commdpi.com They are particularly valued in bioconjugation chemistry for their ability to react selectively with thiol groups found in proteins and other biomolecules. mdpi.comvectorlabs.com

Structural Features and their Influence on Reactivity of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-

The reactivity of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- is dictated by the interplay of its three key structural components: the maleimide ring, the N-(2-phenylethyl) substituent, and the 3-chloro substituent.

The Pyrrole-2,5-dione (Maleimide) Ring: The core of the molecule is the maleimide heterocycle. The two carbonyl groups adjacent to the double bond act as strong electron-withdrawing groups. This electronic feature renders the double bond highly electron-deficient and, therefore, a potent electrophile. Consequently, the maleimide moiety is highly susceptible to nucleophilic attack, particularly through Michael (1,4-conjugate) additions. researchgate.netvectorlabs.com It also serves as an excellent dienophile in Diels-Alder cycloaddition reactions. researchgate.nettandfonline.com

The 3-Chloro Substituent: The presence of a chlorine atom directly attached to the double bond further enhances the electrophilic character of the maleimide ring. As an electron-withdrawing halogen, the chloro group intensifies the electron deficiency of the C=C bond, making the molecule more reactive towards nucleophiles compared to its non-chlorinated analog. This increased reactivity is a key feature for synthetic applications where rapid and efficient reactions are desired.

The N-(2-phenylethyl) Substituent: This group consists of a phenyl ring connected to the maleimide nitrogen via an ethyl linker. The substituent influences the molecule's steric and electronic properties. The flexible ethyl chain allows the bulky phenyl group to orient itself in various conformations, which can sterically hinder the approach of reactants to the maleimide ring. The phenyl group itself can participate in non-covalent interactions, such as pi-stacking, influencing how the molecule interacts with other reagents or its local environment.

The combination of these features makes Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- a highly reactive and versatile building block in organic synthesis.

Table 1: Key Structural Features and Their Influence on Reactivity

| Structural Feature | Chemical Description | Influence on Reactivity |

|---|---|---|

| Pyrrole-2,5-dione Ring | A five-membered unsaturated imide with two carbonyl groups. | The electron-withdrawing carbonyls make the C=C bond highly electrophilic, promoting Michael additions and Diels-Alder reactions. researchgate.netvectorlabs.com |

| 3-Chloro Substituent | A chlorine atom bonded to one of the olefinic carbons. | Further increases the electrophilicity of the double bond, enhancing reaction rates with nucleophiles. |

| N-(2-phenylethyl) Group | A phenylethyl group attached to the nitrogen atom. | Introduces steric bulk that can influence reaction selectivity and provides a site for potential intermolecular interactions (e.g., pi-stacking). |

Overview of Academic Research Trajectories for Maleimide Derivatives and Analogous Systems

Academic research on maleimide derivatives has followed several major trajectories, driven by their versatile reactivity and the useful properties of their products.

Synthesis of Biologically Active Compounds: A significant area of research focuses on incorporating the maleimide scaffold into molecules with potential therapeutic applications. Maleimide derivatives have been investigated as inhibitors for enzymes like glycogen (B147801) synthase kinase-3 (GSK-3) and monoglyceride lipase (B570770) (MGL), showing potential in treating conditions like Alzheimer's disease and cancer. ucl.ac.bemdpi.comnih.gov The ability to readily modify the N-substituent and the ring allows for the creation of large libraries of compounds for structure-activity relationship studies. ucl.ac.be

Polymer Chemistry and Materials Science: Maleimides, particularly bismaleimides, are important monomers in the synthesis of high-performance thermosetting polyimides. researchgate.net These materials are known for their exceptional thermal stability and mechanical properties. Research in this area explores new monomer designs to fine-tune the properties of the resulting polymers for applications in aerospace and electronics. Furthermore, the development of maleimide-based fluorescent molecules with dual-state emission effects is an active area of materials science research. rsc.org

Bioconjugation and Chemical Biology: The highly selective and efficient reaction of maleimides with thiols under physiological conditions (pH 6.5-7.5) has made them one of the most important functional groups for bioconjugation. vectorlabs.com This "click chemistry" type reaction is widely used to attach labels (like fluorescent dyes), drugs, or polymers (like polyethylene (B3416737) glycol) to proteins, peptides, and other biomolecules. wikipedia.orgvectorlabs.com Recent research has focused on the stability of the resulting thio-succinimide linkage, with studies showing that N-aryl maleimides can form more stable conjugates compared to N-alkyl versions due to faster hydrolysis of the succinimide (B58015) ring. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- | C₁₂H₁₀ClNO₂ |

| Maleimide | C₄H₃NO₂ |

| Maleic acid | C₄H₄O₄ |

| Maleic anhydride | C₄H₂O₃ |

| Polyethylene glycol | (C₂H₄O)n |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(2-phenylethyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-10-8-11(15)14(12(10)16)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHNNQAPTSBIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C=C(C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239129 | |

| Record name | Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92751-34-3 | |

| Record name | Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092751343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Pyrrole 2,5 Dione, 3 Chloro 1 2 Phenylethyl

Classical and Contemporary Approaches to N-Substituted Pyrrole-2,5-dione Annulation

The formation of the N-substituted pyrrole-2,5-dione ring is the foundational step in the synthesis of the target compound. This is typically achieved through the reaction of a primary amine with maleic anhydride (B1165640) or its derivatives.

Condensation Reactions Involving 2-Phenylethylamine Precursors

The most direct and common method for synthesizing N-(2-phenylethyl)maleimide, the precursor to the final product, is the condensation reaction between 2-phenylethylamine and maleic anhydride. nih.govresearchgate.net This reaction proceeds in two main stages:

Amine Acylation: The initial step involves the acylation of 2-phenylethylamine with maleic anhydride. This reaction is typically carried out at room temperature in a suitable solvent, such as diethyl ether, to produce the intermediate N-(2-phenylethyl)maleamic acid. mdpi.com

Cyclization: The second step is the cyclodehydration of the maleamic acid intermediate to form the maleimide (B117702) ring. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate. mdpi.comtandfonline.com

Reaction of 2-phenylethylamine with maleic anhydride to form N-(2-phenylethyl)maleimide.

This two-step, one-pot synthesis is a well-established and efficient method for preparing a variety of N-substituted maleimides. researchgate.netucl.ac.be

Functionalization of Maleic Anhydride Derivatives

An alternative approach to the desired N-substituted pyrrole-2,5-dione involves the use of pre-functionalized maleic anhydride derivatives. This strategy can be particularly useful for introducing substituents onto the maleimide ring before the N-substitution step. Maleimide and its derivatives can be synthesized from maleic anhydride through treatment with amines followed by dehydration. nih.govfrontiersin.org

Strategies for Targeted Introduction of the 3-Chloro Substituent

Once the N-(2-phenylethyl)maleimide backbone is synthesized, the next critical step is the regioselective introduction of a chlorine atom at the 3-position of the pyrrole-2,5-dione ring. This can be achieved through several electrophilic chlorination methods.

Direct chlorination of N-substituted maleimides can be accomplished using various chlorinating agents. Common reagents include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction conditions, such as solvent, temperature, and the presence of a radical initiator, can influence the selectivity and yield of the chlorination reaction.

For instance, the synthesis of 3,4-dihalomaleimides can be achieved, which can then be used in cross-coupling reactions to produce unsymmetrically 3,4-disubstituted maleimides. organic-chemistry.org This highlights the possibility of controlling the halogenation to introduce one or more halogen atoms onto the maleimide ring.

Optimization of Reaction Conditions and Catalyst Systems for Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-

To improve the efficiency, yield, and sustainability of the synthesis of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-, various optimization strategies can be employed. These include the use of microwave-assisted synthesis and the development of advanced catalytic systems.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.netrsc.orgresearchgate.net This technique can be applied to both the N-substitution and chlorination steps.

The synthesis of N-substituted maleimides can be efficiently carried out under microwave conditions. For example, the cyclization of N-substituted maleamic acids to their corresponding maleimides can be achieved in a matter of seconds to minutes under microwave irradiation, a significant improvement over the hours required with conventional heating. tandfonline.comiosrjen.org Studies have shown that microwave-assisted synthesis of N-substituted cyclic imides from various diacids and amines can result in very high yields. sci-hub.boxnih.gov

| Reaction Step | Conventional Method | Microwave-Assisted Method | Yield Improvement | Time Reduction |

| Cyclization of N-(4-chloro)maleanilic acid | 60-70°C, 60 min | 90°C, 30 s | Slight increase (70% to 73%) | 99% |

Catalytic Approaches for Enhanced Efficiency and Selectivity

The use of catalysts can significantly enhance the efficiency and selectivity of the synthetic steps. In the context of N-substituted maleimide synthesis, both acid and base catalysts are often employed to facilitate the condensation and cyclization reactions. researchgate.net

More advanced catalytic systems are also being explored. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the atroposelective synthesis of N-aryl maleimides under mild conditions. nih.govchemrxiv.org While this specific example deals with atroposelectivity, it highlights the potential of modern organocatalysis to provide milder and more selective synthetic routes.

Green Chemistry Principles in the Synthesis of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-

The traditional synthesis of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- typically involves a two-step process: the amidation of 3-chloromaleic anhydride with 2-phenylethylamine to form an N-(2-phenylethyl)-3-chloromaleamic acid intermediate, followed by a dehydration-cyclization (imidization) step to yield the final product. Green chemistry principles can be applied to each stage of this synthesis, from the choice of starting materials to the reaction conditions and waste products.

A primary focus of green chemistry is the use of renewable feedstocks . While the direct synthesis of 3-chloromaleic anhydride from renewable sources is not yet well-established, progress has been made in producing the parent molecule, maleic anhydride, from bio-based materials like furfural, which can be derived from agricultural waste. chemistryviews.org Similarly, greener routes for the synthesis of 2-phenylethylamine are being explored, including biocatalytic methods and metal-free synthesis, moving away from traditional methods that may rely on harsh reducing agents. mdpi.comacs.org

(Molecular Weight of Product) / (Sum of Molecular Weights of Reactants) x 100%

For the cyclization of N-(2-phenylethyl)-3-chloromaleamic acid to Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- and water, the atom economy is high as only a small molecule of water is eliminated.

To enhance the green profile of this synthesis, several strategies focusing on reaction conditions can be employed. These include the use of safer solvents and auxiliaries , design for energy efficiency , and the application of catalysis .

One of the most impactful green innovations in this area is the adoption of microwave-assisted synthesis . This technique dramatically reduces reaction times and, consequently, energy consumption compared to conventional heating methods. For the synthesis of related N-substituted maleimides, microwave irradiation has been shown to shorten the cyclization step from hours to mere minutes, often with improved yields. For instance, the cyclization of N-(4-chlorophenyl)maleanilic acid to N-(4-chlorophenyl)maleimide under conventional heating takes 60 minutes at 60-70°C to achieve a 70% yield. In contrast, microwave heating at 90°C for just 30 seconds can produce a 73% yield, representing a 99% reduction in reaction time. core.ac.uk

Furthermore, microwave-assisted synthesis often facilitates solvent-free reactions . By mixing the solid reactants (the maleamic acid intermediate, a dehydrating agent like acetic anhydride, and a catalyst such as sodium acetate) and irradiating them directly, the need for potentially hazardous and difficult-to-remove solvents like dimethylformamide (DMF) can be eliminated. researchgate.netnih.gov This aligns with the principle of using safer solvents and reducing waste.

The table below illustrates a comparison of different synthetic approaches for N-substituted maleimides, highlighting the advantages of greener methodologies.

| Method | Reactants | Conditions | Solvent | Yield | Green Chemistry Principles Addressed |

| Conventional Heating | N-(4-chlorophenyl)maleanilic acid, Acetic Anhydride, Sodium Acetate | 60-70°C, 60 min | Acetic Anhydride | ~70% | Use of Catalysis |

| Microwave-Assisted | N-(4-chlorophenyl)maleanilic acid, Acetic Anhydride, Sodium Acetate | 90°C, 30 sec | Acetic Anhydride | ~73% | Design for Energy Efficiency, Prevention (of waste/time) |

| Solvent-Free Microwave | Maleic Anhydride, Glycine | Medium-high power, ~5 min | None | ~90-96% | Safer Solvents (elimination), Design for Energy Efficiency, High Atom Economy |

| Conventional Amidation | Maleic Anhydride, Aniline | Room temp, 1 hr | Ethyl Ether | ~97-98% | Mild Conditions |

This table is illustrative and uses data from the synthesis of analogous compounds due to the limited availability of specific data for Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- under varied green conditions.

By integrating these green chemistry principles—utilizing renewable precursors where possible, maximizing atom economy, employing energy-efficient methods like microwave synthesis, and minimizing solvent use—the synthesis of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- can be significantly optimized for environmental sustainability.

Chemical Reactivity and Mechanistic Investigations of Pyrrole 2,5 Dione, 3 Chloro 1 2 Phenylethyl

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole-2,5-dione Core

The electron-poor nature of the maleimide (B117702) ring generally makes it unreactive toward electrophilic substitution. The double bond is deactivated by the adjacent electron-withdrawing carbonyl groups, making electrophilic attack unfavorable.

Conversely, the compound is susceptible to nucleophilic reactions. The primary site for nucleophilic substitution is the chlorine-bearing carbon at the 3-position. The chlorine atom can be displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the maleimide core. This type of reaction, often proceeding through an addition-elimination mechanism, allows for the synthesis of a variety of 3-substituted maleimide derivatives. nih.gov

Furthermore, nucleophilic attack can also occur at the carbonyl carbons, potentially leading to ring-opening of the imide. However, this is generally less common than reactions at the double bond or substitution at the 3-position under neutral or acidic conditions.

Diels-Alder Cycloaddition Reactions and Stereochemical Implications

The maleimide double bond is a potent dienophile, readily participating in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. researchgate.netresearchgate.nettandfonline.com This reaction provides a powerful method for the construction of six-membered rings with high stereocontrol. In the case of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-, the electron-withdrawing effect of the two carbonyl groups and the 3-chloro substituent enhances its dienophilic character, accelerating the reaction rate.

Stereochemical Implications: The stereochemical outcome of the Diels-Alder reaction is a critical aspect. youtube.com

Endo/Exo Selectivity: When reacting with cyclic dienes, the formation of two diastereomeric products, endo and exo, is possible. The "endo rule" generally predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions between the diene and the dienophile. However, the steric bulk of the N-substituent can influence this selectivity. The 1-(2-phenylethyl) group, being relatively bulky, may disfavor the endo transition state, potentially leading to an increased proportion of the exo product compared to maleimides with smaller N-substituents.

Facial Selectivity: The approach of the diene to either face of the dienophile can be influenced by the substituents. The 3-chloro and 1-(2-phenylethyl) groups can direct the incoming diene, leading to diastereoselectivity.

The reaction of N-substituted maleimides with asymmetric dienes also has regiochemical implications, with the formation of specific constitutional isomers being favored. mdpi.com The electronic effects of the substituents on both the diene and the dienophile play a crucial role in determining this regioselectivity.

Michael Addition Reactions with Various Nucleophiles

The electron-deficient double bond of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles. researchgate.netmdpi.comresearchgate.net This reaction is a cornerstone of maleimide chemistry and is widely used in bioconjugation to link molecules to proteins via cysteine residues. researchgate.netresearchgate.net

The general mechanism involves the attack of a nucleophile at the β-carbon of the double bond, leading to the formation of a stable succinimide (B58015) adduct. researchgate.net The reaction is often catalyzed by a weak base, which serves to deprotonate the nucleophile, increasing its reactivity. nih.gov

Common Nucleophiles: A variety of nucleophiles can participate in Michael addition reactions with this compound. The reactivity and outcome can vary depending on the nucleophile and reaction conditions.

| Nucleophile Type | Example | Product | Notes |

| Thiols | Cysteine, Glutathione | Thiosuccinimide adduct | Highly efficient and selective reaction, especially at pH 6.5-7.5. Widely used in bioconjugation. researchgate.net The resulting thioether bond can be susceptible to a retro-Michael reaction. nih.gov |

| Amines | Primary and Secondary Amines | Aminosuccinimide adduct | Reaction is generally slower than with thiols and can compete at higher pH (>7.5). acs.org |

| Enolates | 1,3-Dicarbonyl compounds | Succinimide with C-C bond | A powerful C-C bond-forming reaction, often used in the synthesis of complex organic molecules. researchgate.netrsc.org |

| Phosphines | Trialkylphosphines | Phosphonium ylide | Can act as nucleophilic catalysts for other reactions. rsc.org |

Oxidative and Reductive Chemical Transformations of the Compound

The pyrrole-2,5-dione moiety can undergo both oxidative and reductive transformations, although these are less common than addition reactions.

Reductive Transformations: The double bond of the maleimide ring can be reduced to a single bond, forming the corresponding succinimide derivative. This can be achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or with other reducing agents like sodium borohydride, sometimes in the presence of additives. beilstein-journals.org The carbonyl groups can also be reduced under more forcing conditions to yield pyrrolidines or related structures.

Oxidative Transformations: The maleimide ring itself is relatively resistant to oxidation due to the deactivating effect of the carbonyl groups. However, adducts formed from Michael additions can be susceptible to oxidation. For instance, thiosuccinimide adducts formed from the reaction with thiols can be oxidized at the sulfur atom to form sulfoxides or sulfones under appropriate conditions. nih.govproteomics.com.au This can be a concern in biological applications where oxidative stress is present. The phenylethyl group could also be oxidized at the benzylic position under strong oxidizing conditions. There are also reports of oxoammonium-catalyzed oxidation of N-substituted amines to imides. chemrxiv.org

Acid-Catalyzed Rearrangements and Cyclizations of Pyrrole-2,5-dione Derivatives

While the maleimide ring is relatively stable, its derivatives can undergo rearrangements and cyclizations, particularly when catalyzed by acid.

Rearrangements of Adducts: Michael adducts, especially those derived from N-terminal cysteine peptides, can undergo rearrangement. For example, the initially formed succinimidyl thioether can rearrange to a more stable six-membered thiazine structure via an intramolecular transcyclization, a process that is influenced by pH. nih.gov

Intramolecular Cyclizations: The 1-(2-phenylethyl) substituent offers the possibility of intramolecular cyclization reactions. Under strong acidic conditions, an intramolecular Friedel-Crafts-type reaction could potentially occur, where the maleimide ring or an intermediate carbocation attacks the phenyl ring, leading to the formation of a new fused ring system. However, such reactions typically require harsh conditions. thieme-connect.de N-aryl acrylamides have been shown to undergo intramolecular cyclization under photoredox catalysis. mdpi.com

Catalyzed Cyclizations in Synthesis: In the synthesis of N-substituted maleimides, acid-catalyzed dehydration of the intermediate maleamic acid is a key step. tandfonline.commdpi.com More advanced catalytic methods, such as those using N-heterocyclic carbenes (NHCs), have also been developed for the atroposelective synthesis of N-aryl maleimides, proceeding through acid activation. nih.govchemrxiv.org

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity and Selectivity |

| 3-Chloro | Strongly electron-withdrawing (inductive effect) | Relatively small | - Increases electrophilicity of the double bond, accelerating both Diels-Alder and Michael addition reactions. - Serves as a leaving group in nucleophilic substitution reactions. - Can influence the regioselectivity of addition reactions. |

| 1-(2-Phenylethyl) | Largely neutral with respect to the imide ring; the phenyl group is electronically isolated by the ethyl spacer. | Moderately bulky | - Can influence stereoselectivity , particularly the endo/exo ratio in Diels-Alder reactions, by sterically hindering one approach of the diene. youtube.com - May slightly reduce reaction rates compared to N-substituents with less steric hindrance. - The hydrophobicity of the group can affect solubility and reaction kinetics in different solvents. nih.gov |

Advanced Spectroscopic and Structural Elucidation of Pyrrole 2,5 Dione, 3 Chloro 1 2 Phenylethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the molecular framework can be constructed.

The 1H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenylethyl group and the vinyl proton on the pyrrole-2,5-dione ring. The aromatic protons of the phenyl group would typically appear as a complex multiplet in the downfield region (approximately 7.2-7.4 ppm). The two methylene groups of the ethyl linker would present as two distinct triplets, assuming free rotation, due to coupling with each other. The vinyl proton on the chlorinated double bond of the maleimide (B117702) ring is anticipated to resonate as a singlet further downfield due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atoms.

The 13C NMR spectrum would complement this information, showing characteristic signals for the carbonyl carbons of the imide (around 165-170 ppm), the sp2 carbons of the chloro-substituted double bond, the aromatic carbons of the phenyl ring, and the sp3 carbons of the ethyl bridge.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY) for Structural Assignment

To unambiguously assign these proton and carbon signals, two-dimensional NMR techniques are essential.

Heteronuclear Single Quantum Coherence (HMQC): This experiment would correlate the proton signals with the directly attached carbon atoms. For instance, it would link the methylene proton signals to their corresponding methylene carbon signals and the vinyl proton to its sp2 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. For example, HMBC correlations would be expected from the methylene protons adjacent to the nitrogen to the carbonyl carbons of the imide ring. Correlations from the other methylene protons to the aromatic carbons of the phenyl ring would also be anticipated, confirming the connectivity of the phenylethyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the three-dimensional structure and conformational preferences.

A summary of expected key 2D NMR correlations is presented in the table below.

| Protons (¹H) | Expected HMBC Correlations (¹³C) | Expected NOESY Correlations |

| Methylene (adjacent to N) | Imide Carbonyls, other Methylene C, C=C of the ring | Methylene (adjacent to Ph), Vinyl H |

| Methylene (adjacent to Phenyl) | Methylene (adjacent to N), Aromatic C (quaternary and CH) | Methylene (adjacent to N), Aromatic H (ortho) |

| Vinyl H | Imide Carbonyls, C=C of the ring | Methylene (adjacent to N) |

| Aromatic H | Other Aromatic C | Other Aromatic H, Methylene (adjacent to Ph) |

Elucidation of Conformational Preferences in Solution

The flexibility of the 2-phenylethyl side chain allows for various conformational possibilities in solution. The orientation of the phenyl group relative to the pyrrole-2,5-dione ring system is of particular interest. NOESY experiments would be pivotal in elucidating these preferences. For instance, observing a NOESY correlation between the ortho-protons of the phenyl ring and the methylene protons adjacent to the imide nitrogen would suggest a folded or compact conformation where these two parts of the molecule are in close proximity. Conversely, the absence of such correlations might indicate a more extended conformation. The relative intensities of the NOESY cross-peaks can provide semi-quantitative information about the distances between protons, allowing for a more detailed modeling of the predominant solution-state conformation.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

For Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-, a successful crystallographic analysis would reveal:

The planarity of the pyrrole-2,5-dione ring.

The precise bond lengths of the C=O, C=C, and C-Cl bonds within the ring.

The conformation of the 2-phenylethyl substituent relative to the heterocyclic ring. This includes the torsion angles that define the orientation of the phenyl group.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds, which dictate the crystal packing.

Below is a table of expected crystallographic parameters based on related structures.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| C=O bond length | ~1.21 Å |

| C=C bond length | ~1.34 Å |

| C-Cl bond length | ~1.70 Å |

| N-C (ethyl) bond length | ~1.47 Å |

| Pyrrole (B145914) ring conformation | Near planar |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high precision. slu.se For Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-, with the molecular formula C₁₂H₁₀ClNO₂, HRMS would provide an experimental mass that can be compared to the calculated theoretical mass.

The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in two molecular ion peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. The use of HRMS in the analysis of halogenated compounds is a well-established methodology. researchgate.netresearchgate.net

The theoretical exact masses for the two major isotopic molecular ions are presented below.

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |

| [C₁₂H₁₀³⁵ClNO₂ + H]⁺ | ³⁵Cl | 236.0473 |

| [C₁₂H₁₀³⁷ClNO₂ + H]⁺ | ³⁷Cl | 238.0443 |

An experimental HRMS measurement matching these values to within a few parts per million (ppm) would unequivocally confirm the molecular formula of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Advanced Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- would be expected to show several characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibrations of the imide group. Due to symmetric and asymmetric stretching modes, imides often show two distinct carbonyl bands. nih.gov

Key expected vibrational frequencies are detailed in the table below, based on data from related succinimide (B58015) and maleimide structures. nist.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Imide) | Asymmetric Stretching | ~1770 |

| C=O (Imide) | Symmetric Stretching | ~1700 |

| C=C (Alkene in ring) | Stretching | ~1600 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N (Imide) | Stretching | 1300-1200 |

| C-Cl | Stretching | 800-600 |

The precise positions of these bands can be influenced by the electronic environment and solid-state packing effects.

Vibrational and Electronic Spectroscopy for Comprehensive Structural Insights

Beyond standard FTIR, other vibrational and electronic spectroscopic methods provide further structural details. Raman spectroscopy, a complementary technique to FTIR, could also be used to probe the vibrational modes, particularly for the C=C and C-Cl bonds.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. researchgate.net The principal chromophore in Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- is the chloromaleimide ring. This conjugated system is expected to exhibit characteristic π → π* and n → π* transitions. The presence of substituents on the ring system can influence the wavelength of maximum absorption (λmax). arkat-usa.orgresearchgate.net Computational studies on similar systems can help in assigning the observed electronic transitions. nih.govnih.gov

| Transition Type | Chromophore | Expected λmax Region (nm) |

| π → π | Conjugated C=C and C=O groups | 200-250 |

| n → π | Carbonyl oxygen lone pairs | 300-350 |

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to fully characterize the structure, conformation, and electronic properties of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-.

Computational and Theoretical Chemistry Studies of Pyrrole 2,5 Dione, 3 Chloro 1 2 Phenylethyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, governing the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.netnih.gov For pyrrole-2,5-dione analogs, studies have shown that compounds with a low HOMO-LUMO energy gap tend to exhibit higher biological activity, which is often linked to their chemical reactivity. researchgate.net

In Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-, the HOMO is expected to be distributed over the electron-rich regions of the molecule, such as the phenyl ring and the pyrrole (B145914) system. The LUMO is likely localized on the electron-deficient maleimide (B117702) ring, particularly the α,β-unsaturated carbonyl system, which is a known Michael acceptor. DFT calculations can provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's reactivity.

Table 1: Representative FMO Data for a Substituted Pyrrole-2,5-dione Derivative This table presents typical values derived from DFT calculations for compounds structurally related to Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- to illustrate the concept.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Indicates the electron-donating capability. |

| LUMO Energy | -2.20 | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.65 | A moderate gap suggests a balance of stability and reactivity. researchgate.net |

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. researchgate.netrsc.org The EPS map illustrates regions of positive and negative electrostatic potential on the van der Waals surface of a molecule. researchgate.net These regions correspond to areas that are attractive to nucleophiles (positive potential, typically colored blue) and electrophiles (negative potential, typically colored red), respectively. rsc.org

For Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-, an EPS map would reveal:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl groups and the chlorine atom. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Regions (Blue): Located around the hydrogen atoms, particularly those on the phenylethyl group and any acidic protons, indicating sites for nucleophilic attack.

Neutral Regions (Green): Typically found over the nonpolar portions of the molecule, such as the carbon framework of the phenyl ring.

This detailed charge distribution map helps in understanding how the molecule will interact with other molecules, including solvents, reagents, or biological receptors. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide insight into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules, offering a detailed view of conformational changes and intermolecular interactions. rsc.org For N-substituted maleimides and related compounds, MD simulations can assess the stability of different conformations and their interactions with target proteins or other molecules. researchgate.netnih.gov

In the case of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-, the phenylethyl substituent has significant conformational freedom due to the rotation around the C-N and C-C single bonds. MD simulations can explore the potential energy surface to identify low-energy, stable conformations of this side chain. Furthermore, these simulations can model how the molecule interacts with its environment, predicting its behavior in solution or its binding mode within a biological target, providing insights that are crucial for drug design and materials science. mdpi.comrsc.org

Quantitative Structure-Reactivity Relationships (QSRR) for Substituted Pyrrole-2,5-diones

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their measured reactivity. These models are built by calculating various molecular descriptors and using statistical methods to find a mathematical relationship with an observed property.

For a series of substituted pyrrole-2,5-diones, a QSRR study would involve synthesizing or computationally modeling various analogs with different substituents on the pyrrole ring or the N-aryl/alkyl group. For each analog, a set of molecular descriptors would be calculated. As seen in related Quantitative Structure-Activity Relationship (QSAR) studies on pyrrole derivatives, these descriptors can include: nih.gov

Steric Descriptors: Molecular volume, surface area, and specific steric parameters that describe the size and shape of substituents.

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies, and electrostatic potential values that quantify the electronic effects of substituents.

Hydrophobic Descriptors: LogP values that measure the molecule's lipophilicity.

Hydrogen Bonding Descriptors: Counts of hydrogen bond donors and acceptors.

By correlating these descriptors with experimentally determined reactivity data (e.g., reaction rates), a predictive QSRR model can be developed. Such a model would allow for the rational design of new Pyrrole-2,5-dione derivatives with tailored reactivity for specific applications. For instance, a study on pyrrole derivatives found that steric and electrostatic fields significantly influenced their inhibitory activity against COX enzymes. nih.gov

Table 2: Example Descriptors for a QSRR Study of Pyrrole-2,5-diones

| Descriptor Type | Example Descriptor | Potential Influence on Reactivity |

|---|---|---|

| Steric | Van der Waals Volume | Bulky substituents may hinder the approach of a reactant. |

| Electronic | HOMO-LUMO Gap | A smaller gap generally correlates with higher reactivity. |

| Electronic | Partial Charge on Carbonyl Carbon | A more positive charge increases susceptibility to nucleophilic attack. |

| Hydrophobic | LogP | Affects solubility and interactions in different solvent environments. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

Vibrational Frequencies: DFT calculations, often using functionals like B3LYP, can accurately predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. By comparing the computed spectrum with the experimental one, researchers can confirm the molecule's structure and assign specific peaks to vibrational modes. For complex molecules, scaling factors are often applied to the computed frequencies to achieve better agreement with experimental data. nih.gov

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry. researchgate.net Quantum mechanical methods, such as Gauge-Including Atomic Orbital (GIAO) DFT, have long been used for this purpose. liverpool.ac.uk More recently, machine learning (ML) and deep learning algorithms have emerged as highly accurate and efficient methods for predicting NMR spectra, particularly for ¹H and ¹³C chemical shifts. nih.govbris.ac.ukrsc.org These models are trained on large databases of experimental or high-level computed data and can predict chemical shifts from a molecular structure with remarkable accuracy, often rivaling that of DFT at a fraction of the computational cost. nih.govbris.ac.uk For Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-, these predictive tools can help assign the signals in its ¹H and ¹³C NMR spectra and confirm its structural integrity.

Applications and Role in Advanced Materials and Organic Synthesis

Function as a Key Building Block in Complex Organic Synthesis

The inherent reactivity of the maleimide (B117702) core, augmented by the chloro group, positions this compound as a pivotal intermediate in multi-step synthetic pathways. bohrium.comnih.gov

Precursor for the Synthesis of Fused Ring Systems and Polycyclic Compounds

The pyrrole-2,5-dione structure is a competent dienophile in Diels-Alder reactions, a foundational strategy for constructing six-membered rings. researchgate.netrsc.org More advanced applications leverage halogenated maleimides for creating complex polycyclic systems. Research has demonstrated that dichloromaleimides can undergo intramolecular [5+2] photocycloaddition reactions to build fused azepinedione (seven-membered ring) scaffolds. acs.org These intermediates can then be subjected to further transformations, such as photoredox-catalyzed dechlorinative cyclization, to assemble indoloazepinone structures—a core motif in certain anticancer compounds. acs.org This strategy, which constructs the indole (B1671886) core late in the synthesis, allows for significant diversification. acs.org The presence of a single chloro group and an N-phenylethyl substituent on the target compound suggests its suitability as a precursor for analogous, highly tailored fused-ring systems. bohrium.comacs.org

Scaffold for the Construction of N-Substituted Pyrrole (B145914) Derivatives with Specific Chemical Motifs

The term "N-substituted pyrrole derivative" accurately describes the compound itself. mdpi.comuctm.eduresearchgate.net However, its primary utility as a scaffold lies in the reactivity of the 3-chloro position. The electron-withdrawing nature of the adjacent carbonyl groups makes the C-Cl bond susceptible to nucleophilic substitution. This allows for the displacement of the chloride ion by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), thereby introducing diverse chemical motifs at the 3-position of the pyrrole-2,5-dione ring. This functionalization transforms the initial compound into a platform for generating libraries of more complex derivatives with specific electronic, biological, or photophysical properties. nih.gov

Monomer and Crosslinking Agent in Polymer Chemistry

The maleimide double bond is highly reactive in polymerization reactions, making Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- a valuable monomer for creating functional polymers. researchgate.netresearchgate.net

Investigation of Radical Polymerization Kinetics and Mechanisms

N-substituted maleimides are well-known to participate in radical polymerization. acs.orgrsc.org They can undergo homopolymerization or, more commonly, copolymerization with various electron-donor monomers such as vinyl ethers, N-vinylpyrrolidone, and styrenics. kpi.ua A notable feature of maleimide-based systems is their strong UV absorbance, which can initiate polymerization even without a dedicated photoinitiator. kpi.ua The excited maleimide is believed to generate initiating radicals via hydrogen abstraction. kpi.ua

The kinetics of these polymerizations have been studied extensively. For instance, the copolymerization of N-phenylmaleimide (N-PMI) with methyl methacrylate (B99206) (MMA) has been shown to proceed efficiently via bulk reactive extrusion, overcoming classical reactivity ratio limitations due to the high viscosity of the system. rsc.org The introduction of the rigid maleimide ring into polymer chains, such as PMMA, significantly enhances the thermal stability of the resulting material. rsc.org

Interactive Data Table: Reactivity of Maleimide Monomers in Polymerization The following table summarizes key findings related to the polymerization behavior of N-substituted maleimides.

| Feature | Description | Relevant Findings |

|---|---|---|

| Homopolymerization | Polymerization of the maleimide monomer with itself. | Can be initiated by free radicals; occurs exothermically at temperatures above 150-160°C. researchgate.net |

| Copolymerization | Polymerization with other monomers. | Readily copolymerizes with electron-donor monomers like vinyl ethers and N-vinylpyrrolidone to form alternating copolymers. kpi.ua |

| Photoinitiation | Ability to initiate polymerization upon UV exposure. | Maleimide chromophore absorbs UV radiation (~300 nm) and can initiate polymerization without added photoinitiators. kpi.ua |

| Thermal Stability | Effect on the final polymer. | Incorporation of the rigid five-membered maleimide ring significantly increases the thermal stability of copolymers like PMMA. rsc.org |

| Oxygen Sensitivity | Reaction behavior in the presence of oxygen. | Photoinitiator-free maleimide/vinyl ether formulations are less sensitive to oxygen inhibition than typical acrylate (B77674) resins. kpi.ua |

Utilization in "Click" Chemistry and Bioconjugation Strategies

The maleimide group is one of the most widely used functional groups in bioconjugation, a field that heavily relies on "click" chemistry principles of high efficiency, selectivity, and mild reaction conditions. researchgate.net The primary reaction is the Michael addition of a thiol group (typically from a cysteine residue in a protein or peptide) to the electron-deficient double bond of the maleimide. nanosoftpolymers.comuzh.ch This reaction is highly chemoselective and proceeds rapidly at physiological pH. nanosoftpolymers.com

A study systematically comparing N-ethyl maleimide (NEM) with N-(1-phenylethyl)maleimide (NPEM), a close structural analog to the subject compound, found that NPEM provided superior ionization enhancement for mass spectrometry analysis of derivatized thiols. nih.gov However, it also led to more side reactions. nih.gov This highlights the utility of the N-phenylethyl group in detection while underscoring the need for controlled reaction conditions. nih.gov The combination of maleimide-thiol chemistry with other orthogonal click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), enables dual labeling of complex biomolecules. uzh.ch

Interactive Data Table: Comparison of Maleimide Derivatizing Agents for Thiols Data based on a comparative study of N-ethyl maleimide (NEM) and N-(1-phenylethyl)maleimide (NPEM). nih.gov

| Parameter | N-ethyl maleimide (NEM) | N-(1-phenylethyl)maleimide (NPEM) |

|---|---|---|

| Derivatization Efficiency | >97% within 30 min | ~100% within 30 min |

| Ionization Enhancement (vs. NEM) | Baseline | 2.1x to 5.7x higher |

| Selectivity for Thiols | More selective | Less selective (more reactivity with amines) |

| Side Reactions | Less extensive | More extensive (double derivatization, ring opening) |

| Recommended pH | 7.0 (strict control needed) | pH dependent |

Development of Functional Polymers for Specialized Applications (e.g., Conductive Polymers, Organic Electronics)

Pyrrole-containing materials are at the forefront of research into organic electronics due to their inherent electronic properties. researchgate.netnih.govbohrium.com While simple polypyrrole is a well-known conductive polymer, more complex structures incorporating the pyrrole-2,5-dione moiety have shown exceptional performance. For example, derivatives of diketopyrrolopyrrole (DPP), which shares the same core, are used as high-performance organic semiconductors in thin-film transistors. nih.gov

Recently, a novel class of conductive polymer, maleimide polyacetylene (mPA), was developed. acs.orgnih.govmit.edu This polymer features an alternating sequence of vinylene and maleimide units, creating a planar, electron-deficient backbone. acs.orgnih.gov This structure results in a highly conductive n-type material (conductivity of 22 S/cm) with excellent ambient stability, addressing a major challenge in the field of organic electronics. acs.orgnih.gov The synthesis of mPA involves the ring-opening metathesis polymerization (ROMP) of a precursor, demonstrating a versatile route to these advanced materials. acs.orgnih.gov The use of monomers like Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- could lead to functionalized mPA derivatives with tailored properties for next-generation organic electronic devices. researchgate.netyoutube.com

Exploration in Surface Chemistry and Corrosion Inhibition Mechanisms

Following an extensive review of scientific literature and chemical databases, it has been determined that specific research detailing the application of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- as a corrosion inhibitor is not publicly available. Studies focusing on its surface chemistry, adsorption mechanisms on metallic surfaces, and specific corrosion inhibition properties have not been published in the available scientific literature.

While research exists on related compounds, such as other maleimide and pyrrole derivatives in the context of corrosion science, no direct data or analysis for Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- could be retrieved. uni-ruse.bgresearchgate.netresearchgate.net The field of corrosion inhibition actively explores a wide range of organic compounds, particularly those containing heteroatoms like nitrogen and oxygen and π-electrons, which are characteristic features of the requested molecule. mdpi.com These features are generally associated with the ability of a molecule to adsorb onto a metal surface and form a protective layer. mdpi.com However, without specific experimental or theoretical studies, any discussion of its efficacy and mechanism would be purely speculative.

Adsorption Isotherms and Surface Interaction Studies (e.g., Chemisorption)

There are no available studies that have investigated the adsorption isotherms or surface interaction mechanisms of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- on any metallic substrate. Therefore, data regarding its adsorption behavior, such as whether it follows Langmuir, Frumkin, or other isotherm models, is nonexistent. researchgate.netresearchgate.netresearchgate.net The determination of adsorption characteristics, including the differentiation between physisorption and chemisorption, requires empirical data from techniques like electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, or surface analysis, none of which have been reported for this specific compound.

Correlation Between Molecular Structure and Inhibitor Efficiency

A correlation between the molecular structure of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- and its potential inhibitor efficiency cannot be established without experimental data. While theoretical studies using methods like Density Functional Theory (DFT) are common for correlating molecular properties (e.g., HOMO/LUMO energies, dipole moment) with inhibition efficiency for known inhibitors, such studies have not been performed on this compound. researchgate.netnih.gov

Due to the absence of research, no data tables or detailed findings can be presented.

Future Research Directions and Unexplored Avenues for Pyrrole 2,5 Dione, 3 Chloro 1 2 Phenylethyl

Development of Novel Stereoselective Synthetic Pathways for Chiral Derivatives

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, enabling the precise synthesis of enantiomerically pure compounds. For Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-, future research could focus on introducing chirality to create derivatives with potential applications in asymmetric catalysis and medicinal chemistry.

Key research avenues include:

Asymmetric Michael Additions: The electron-deficient double bond of the maleimide (B117702) ring is an excellent Michael acceptor. The development of catalytic asymmetric Michael additions using chiral organocatalysts or transition-metal complexes could lead to the synthesis of a wide array of chiral succinimide (B58015) derivatives.

Chiral Diels-Alder Reactions: Maleimides are highly reactive dienophiles in Diels-Alder reactions. researchgate.net Employing chiral Lewis acid catalysts could facilitate enantioselective [4+2] cycloadditions with various dienes, yielding complex chiral polycyclic structures.

Use of Chiral Starting Materials: An alternative strategy involves starting with chiral precursors. For instance, utilizing enantiomerically pure 1-phenylethanamine instead of 2-phenylethylamine in the initial synthesis would directly yield a chiral N-substituted maleimide, opening pathways to diastereoselective subsequent reactions.

| Strategy | Potential Chiral Catalyst/Reagent | Expected Chiral Product |

| Asymmetric Michael Addition | Chiral Squaramide or Thiourea Organocatalyst | Enantioenriched 3-substituted succinimide derivatives |

| Asymmetric Diels-Alder Reaction | Chiral BOX-Cu(II) or BINOL-derived Lewis Acids | Enantioenriched polycyclic fused systems |

| Chiral Building Block Approach | (R)- or (S)-1-phenylethanamine | Diastereomerically pure N-(1-phenylethyl)maleimide |

Investigation of Less Explored Reaction Manifolds and Catalytic Transformations

While the classical reactivity of maleimides in cycloadditions and conjugate additions is well-established, numerous modern synthetic transformations remain underexplored for this specific substrate. researchgate.net Future work should investigate novel reaction pathways to expand the synthetic utility of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)-.

Promising areas for investigation include:

Photocatalysis and Electrochemical Synthesis: Recent advances in photocatalysis and electrochemistry offer sustainable and selective methods for forming complex molecules. rsc.org These techniques could be applied to drive novel annulation reactions, C-H functionalization of the phenylethyl group, or unique cycloadditions that are not accessible through traditional thermal methods. rsc.org

Transition-Metal Catalyzed Cross-Coupling: The chlorine atom on the maleimide ring serves as a handle for cross-coupling reactions. Exploring conditions for Suzuki, Stille, or Heck coupling reactions could enable the introduction of diverse substituents (aryl, vinyl, etc.) at the C3-position, significantly expanding the structural diversity of accessible derivatives.

Annulation Strategies: Maleimide scaffolds are valuable for constructing cyclized molecules. rsc.org Developing new annulation strategies through C-H activation or cascade reactions could lead to the efficient synthesis of novel heterocyclic systems fused to the pyrrole-2,5-dione core. rsc.org

| Reaction Manifold | Potential Catalyst/Conditions | Potential Outcome |

| Photocatalytic [2+2] Cycloaddition | Ru(bpy)₃Cl₂ or Organic Dyes / Visible Light | Formation of cyclobutane-fused derivatives |

| Electrochemical C-H Amination | Electrochemical cell, supporting electrolyte | Direct functionalization of the phenylethyl ring |

| Suzuki Cross-Coupling | Pd(PPh₃)₄, base | Synthesis of 3-aryl-1-(2-phenylethyl)pyrrole-2,5-diones |

| C-H Activation/Annulation | Rh(III) or Ru(II) catalysts | Creation of novel fused polycyclic heteroaromatics |

Integration with Flow Chemistry and Continuous Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow chemistry offers profound advantages in terms of safety, efficiency, scalability, and process control. nih.govnih.gov The synthesis and modification of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- are well-suited for adaptation to flow methodologies.

Future research in this area should focus on:

Continuous Synthesis of the Core Structure: Developing a multi-step flow process for the synthesis of the target compound from maleic anhydride (B1165640) and 2-phenylethylamine, followed by chlorination. Flow reactors provide superior heat and mass transfer, which can lead to higher yields and purity while minimizing reaction times. nih.gov

In-line Purification and Analysis: Integrating in-line purification techniques (e.g., scavenger resins, liquid-liquid extraction) and analytical tools (e.g., IR, NMR) can create a fully automated and streamlined process from starting materials to the final, purified product. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, excellent control |

| Safety | Large volumes of reagents, potential for thermal runaway | Small reaction volumes, enhanced safety |

| Scalability | Difficult, requires process re-optimization | Straightforward, achieved by running for longer times |

| Process Control | Manual or delayed feedback | Precise, real-time control of temperature, pressure, and stoichiometry |

Advanced Materials Science Applications Beyond Established Uses (e.g., Sensing, Optoelectronics)

The inherent properties of the N-substituted maleimide scaffold make it an attractive building block for advanced functional materials. nih.gov Research should be directed toward harnessing the unique features of Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- for novel applications in materials science.

Unexplored avenues include:

Organic Optoelectronics: The combination of an electron-accepting maleimide core and a π-system from the phenylethyl group suggests potential use in optoelectronic devices. nih.govmdpi.com Derivatives could be investigated as components in organic light-emitting diodes (OLEDs), photovoltaics, or field-effect transistors. nih.govrsc.org Functionalization can tune the HOMO-LUMO energy gap, a critical parameter for these applications. nih.gov

Fluorescent Sensors: The maleimide scaffold is a known fluorophore, and its emission properties can be tuned by substitution. nih.gov The compound could be explored as a turn-on or turn-off fluorescent sensor for specific analytes. For example, the displacement of the chloro group by a nucleophilic analyte could trigger a significant change in fluorescence, forming the basis for a chemosensor.

Thermally Stable Polymers: N-substituted maleimides are known to produce polymers with high thermal stability. researchgate.net Pyrrole-2,5-dione, 3-chloro-1-(2-phenylethyl)- could serve as a monomer or co-monomer in polymerization reactions to create advanced polymers with high glass transition temperatures and excellent mechanical properties for use in coatings, composites, and aerospace applications.

| Application Area | Key Molecular Feature | Research Goal |

| Sensing | Reactive C-Cl bond, Tunable fluorescence | Develop selective chemosensors for thiols or other nucleophiles |

| Optoelectronics | Donor-acceptor character, π-conjugation potential | Synthesize novel materials for organic solar cells or FETs |

| Advanced Polymers | Rigid maleimide ring, Reactive double bond | Create high-performance, thermally stable polymers and resins |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-chloro-1-(2-phenylethyl)-pyrrole-2,5-dione?

The compound can be synthesized via microwave-assisted cyclization of substituted maleimides with halogenated arylalkylamines. For example, analogous maleimide derivatives (e.g., MI-1) are synthesized by reacting 3-chloromaleic anhydride with 2-phenylethylamine under controlled microwave irradiation (80–100°C, 20–30 minutes), followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Yield optimization requires precise stoichiometric ratios (1:1.2 for anhydride:amine) and inert atmosphere conditions to prevent oxidation. Elemental analysis (C, H, N) and FTIR (C=O stretch at ~1705 cm⁻¹) confirm intermediate formation .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) identifies substituent environments (e.g., aromatic protons at δ 7.17–7.31 ppm, NH/OH groups at δ 9.1 ppm) .

- X-ray Crystallography : SHELX software (SHELXS/SHELXL) resolves bond lengths and angles, particularly for the chlorinated pyrrole ring and phenylethyl side chain. Data collection requires high-resolution (≤1.0 Å) single-crystal diffraction .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 276.05) .

Q. What safety protocols should be followed when handling this compound?

Refer to Safety Data Sheets (SDS) for structurally similar maleimides (e.g., RI-1):

- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation (evidenced by analogous compounds in SDS) .

- Dispose of waste via incineration or licensed hazardous waste services.

Advanced Research Questions

Q. How can researchers design experiments to evaluate its kinase inhibitory activity?

- In Vitro Kinase Assays : Use recombinant kinases (e.g., PKCβ, GSK3β) with ATP-competitive ELISA kits. Pre-incubate the compound (1–100 µM) with kinase and substrate (e.g., myelin basic protein for PKCβ). Measure IC₅₀ values via phospho-specific antibodies .

- Cell-Based Models : Treat HCT116 colon carcinoma cells (10–50 µM, 24–48 hours) and analyze apoptosis via Western blot (cleaved caspase-3, PARP) . Control for off-target effects using siRNA knockdown of target kinases.

Q. What methods are used to assess DNA damage induced by this compound?

- Alkaline Comet Assay : Embed treated cells in agarose, lyse, and electrophorese (25 V, 300 mA, 20 minutes). Score DNA tail moments using image analysis software (e.g., OpenComet) .

- DNA Fragmentation Assay : Quantify fragmented DNA via diphenylamine reaction (absorbance at 600 nm) and normalize to untreated controls . Include positive controls (e.g., H₂O₂) and validate with TUNEL staining.

Q. How can structural modifications enhance its anticancer activity?

- Structure-Activity Relationship (SAR) Studies : Replace the phenylethyl group with bulkier arylalkyl chains (e.g., 4-chlorobenzyl in MI-1) to improve hydrophobic interactions with kinase ATP pockets .

- Molecular Docking : Use MOE software to model interactions with PKCβ (PDB ID: 3PFQ). Prioritize derivatives with hydrogen bonds to Lys436 and π-π stacking with Phe629 .

Q. What challenges arise during crystallographic refinement of this compound?

- Twinning : Address pseudo-merohedral twinning via SHELXL’s TWIN/BASF commands. Refine against high-resolution data (≤0.8 Å) to resolve disorder in the phenylethyl side chain .

- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for chlorine atoms, which exhibit higher thermal motion due to steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.